Cas no 1804489-44-8 (4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine is a versatile heterocyclic compound featuring a pyridine core substituted with cyano, difluoromethyl, iodo, and methoxy functional groups. The presence of these substituents enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and fluorinated compound preparation. The iodine moiety facilitates further functionalization via metal-catalyzed transformations, while the difluoromethyl group contributes to unique electronic and steric properties. Its stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in pharmaceutical and agrochemical research. This compound is particularly suited for applications requiring precise structural modifications to achieve desired physicochemical or biological properties.
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine structure
1804489-44-8 structure
Product name:4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine
CAS No:1804489-44-8
MF:C8H5F2IN2O
Molecular Weight:310.039380788803
CID:4807413

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine
    • インチ: 1S/C8H5F2IN2O/c1-14-5-2-4(3-12)6(11)7(13-5)8(9)10/h2,8H,1H3
    • InChIKey: JIZSYNOAKIQNOP-UHFFFAOYSA-N
    • SMILES: IC1=C(C#N)C=C(N=C1C(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • トポロジー分子極性表面積: 45.9
  • XLogP3: 2.2

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029043945-1g
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine
1804489-44-8 97%
1g
$1,579.40 2022-04-02

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine 関連文献

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridineに関する追加情報

Professional Introduction to 4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1804489-44-8)

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine

4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1804489-44-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a cyano group, a difluoromethyl moiety, an iodo substituent, and a methoxy group, makes it a versatile building block for the development of novel therapeutic agents.

The compound's structure is particularly intriguing due to the combination of these distinct functional groups, which endows it with unique chemical properties and reactivity. The cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the difluoromethyl group is known for its ability to modulate metabolic stability and binding affinity, making it a valuable feature in drug design. The iodo substituent provides a handle for further functionalization via cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

In recent years, there has been growing interest in exploring the potential of 4-cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine in the development of new pharmaceuticals. Its structural motifs are reminiscent of several bioactive compounds that have shown promise in preclinical and clinical studies. For instance, pyridine derivatives have been extensively studied for their roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific combination of functional groups in this compound suggests that it could be a valuable precursor for designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of 4-cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine is its utility in synthetic chemistry. The iodo group allows for facile introduction of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are cornerstone techniques in modern drug discovery, enabling the construction of complex molecular architectures with high precision. Additionally, the cyano group can be further transformed into other functional groups like carboxylic acids or amides through various chemical transformations, expanding its synthetic utility.

The methoxy group in the molecule also contributes to its versatility. Methoxy-substituted pyridines are known to exhibit improved metabolic stability and better oral bioavailability, which are critical factors in drug development. Furthermore, the methoxy group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. These features make 4-cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that derivatives of 4-cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine can interact effectively with various biological targets, including enzymes and receptors involved in disease pathways. These studies have provided valuable insights into how structural modifications can fine-tune pharmacological properties, guiding the design of more effective drug candidates.

In conclusion, 4-cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1804489-44-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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